Talsaclidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds like talsaclidine often involves complex chemical reactions. Research on nitrogen heterocycles, a significant structural component in pharmaceuticals, shows that about 59% of small-molecule drugs contain a nitrogen heterocycle, indicating the importance of synthesis techniques in developing compounds with potential biological activity (Vitaku, Smith, & Njardarson, 2014).
Molecular Structure Analysis
Understanding the molecular structure is crucial for analyzing the functionality and reactivity of compounds. Studies on the structural diversity of nitrogen heterocycles among FDA-approved pharmaceuticals emphasize the role of molecular structure in the biological activity and pharmacokinetics of these compounds (Vitaku, Smith, & Njardarson, 2014).
Chemical Reactions and Properties
Chemical properties of compounds like talsaclidine are influenced by their reactivity and interaction with other substances. Research on pyridine derivatives highlights their importance in various fields, from medicinal to chemosensing applications, demonstrating the versatility and reactivity of these compounds (Abu-Taweel et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, impact the compound's usability in different applications. While specific studies on talsaclidine's physical properties were not found, general principles from the synthesis and characterization of phyllosilicates and polysaccharides can provide insights into methodologies for analyzing such properties (Bian & Kawi, 2020).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards other chemical agents, and stability, are essential for understanding a compound's behavior in various environments. Studies on the synthesis and applications of polysaccharides, for instance, shed light on how chemical modifications can enhance the bioactivities of these molecules, suggesting a parallel in how talsaclidine's properties might be analyzed and modified (Wang et al., 2018).
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Talsaclidin wurde wegen seiner Wirkung als Agonist des muskarinischen Acetylcholinrezeptors auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht. Es wirkt insbesondere als vollständiger Agonist am M1-Subtyp und als partieller Agonist am M2- und M3-Subtyp . Diese Eigenschaft ist bedeutsam, da sie den nicht-amyloidogenen Alpha-Sekretase-Weg stimulieren kann, der als therapeutisches Ziel für die Reduzierung des Amyloid-Beta-Peptid-Spiegels bei Alzheimer-Patienten angesehen wird .
Verbesserung der kognitiven Funktion
In Tiermodellen und frühen Humanstudien hat this compound vielversprechende Ergebnisse bei der Verbesserung kognitiver Funktionen gezeigt. Dies ist besonders relevant für Erkrankungen wie die Alzheimer-Krankheit, bei denen kognitiver Abbau ein Hauptsymptom ist. Die Fähigkeit des Medikaments, muskarinische Rezeptoren im Gehirn zu stimulieren, könnte möglicherweise zu verbesserten Gedächtnis- und Lernfähigkeiten führen .
Neuroprotektion
Forschungen deuten darauf hin, dass this compound neuroprotektive Wirkungen haben könnte. Durch die Förderung der Aktivierung des Alpha-Sekretase-Wegs könnte es zur Reduzierung der Ansammlung von Amyloid-Plaques beitragen, die für Neuronen toxisch sind. Dieser Mechanismus könnte für die Prävention neurodegenerativer Prozesse im Zusammenhang mit der Alzheimer-Krankheit von Vorteil sein .
Modulation der Sekretase-Aktivitäten
Der Einfluss von this compound auf die Sekretase-Aktivitäten ist ein zentrales Forschungsgebiet. Es wurde gezeigt, dass es Enzyme wie Beta-, Gamma- und Alpha-Sekretase moduliert, die an der Verarbeitung des Amyloid-Vorläuferproteins (APP) beteiligt sind. Diese Modulation ist entscheidend für die Entwicklung von Therapien, die darauf abzielen, die Produktion von Amyloid-Beta-Peptiden zu verändern, die an der Pathologie der Alzheimer-Krankheit beteiligt sind .
Management psychiatrischer Symptome
Obwohl this compound hauptsächlich für die Alzheimer-Krankheit erforscht wurde, legen seine Wirkungen auf muskarinische Rezeptoren nahe, dass es auch bei der Behandlung bestimmter psychiatrischer Symptome hilfreich sein könnte. So könnten seine kognitionsfördernden Eigenschaften Patienten mit Schizophrenie oder bipolarer Störung zugute kommen, die unter kognitiven Defiziten leiden .
Vergleichende Pharmakologie
This compound dient als Referenzverbindung in vergleichenden pharmakologischen Studien. Durch den Vergleich seiner Wirksamkeit und Nebenwirkungen mit anderen muskarinischen Agonisten können Forscher die pharmakodynamischen und pharmakokinetischen Eigenschaften dieser Klasse von Medikamenten besser verstehen .
Entwicklung von Diagnoseinstrumenten
Die Reaktion von Alzheimer-Patienten auf die Behandlung mit this compound könnte möglicherweise zur Entwicklung von Diagnoseinstrumenten genutzt werden. So könnten Veränderungen des Amyloid-Beta-Peptid-Spiegels in der Cerebrospinalflüssigkeit nach der Verabreichung von this compound bei der Beurteilung des Krankheitsverlaufs oder des Ansprechens auf die Behandlung helfen .
Wirkmechanismus
Target of Action
Talsaclidine, also known as WAL-2014, is a non-selective muscarinic acetylcholine receptor agonist . It primarily targets the M1 subtype of muscarinic acetylcholine receptors, acting as a full agonist . Additionally, it acts as a partial agonist at the M2 and M3 subtypes . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Talsaclidine interacts with its targets, the muscarinic acetylcholine receptors, by binding to them and activating them . As a full agonist at the M1 subtype, it fully activates this receptor, leading to a complete response. As a partial agonist at the M2 and M3 subtypes, it only partially activates these receptors, leading to a less than maximal response .
Biochemical Pathways
These pathways play key roles in various physiological processes, including memory and learning, heart rate regulation, and smooth muscle contraction .
Pharmacokinetics
Talsaclidine has a bioavailability of 70% , indicating that a significant proportion of the drug is absorbed into the bloodstream after administration . It has a protein binding rate of 7% , suggesting that most of the drug remains free in the bloodstream and can exert its effects . The drug is primarily excreted through the kidneys, with 86% of the drug being renally excreted .
Eigenschaften
IUPAC Name |
(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFJONKUSLSKSW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@H]1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163565 | |
Record name | Talsaclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147025-53-4 | |
Record name | Talsaclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147025-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talsaclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147025534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talsaclidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talsaclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azabicyclo(2.2.2)octane, 3-(2-propynyloxy)-, (R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALSACLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8VSL798T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.